molecular formula C6H15NO3 B2359590 2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol CAS No. 5038-17-5

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol

Cat. No. B2359590
CAS RN: 5038-17-5
M. Wt: 149.19
InChI Key: AVUHPLVMRYGTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C6H15NO3 . It has a molecular weight of 149.19 . The compound is stored at a temperature of 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for 2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol is 1S/C6H15NO3/c8-3-1-7-2-5-10-6-4-9/h7-9H,1-6H2 . The InChI key is AVUHPLVMRYGTHW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol is an oil . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Building Block Applications

  • Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of chiral building blocks like 2-amino-2-(2-furyl)ethan-1-ol, demonstrating its utility in synthesizing complex molecules with high enantiomeric excess (Demir et al., 2003).

Chemical Reactions and Compound Formation

  • Formation of 5-Aryl-4-Acyl-3-Hydroxy Compounds : It reacts with aromatic aldehydes and acetylpyruvic acids to form 5-aryl-4-acyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-pyrrolin-2-ones. This indicates its reactivity and potential for creating novel compounds with specific properties (Gein et al., 2015).

Applications in Polymer Chemistry

  • Oligomerization in Polymer Chemistry : This compound has been used in the oligomerization process in polymer chemistry, showing its applicability in creating polymers with unique properties (Pang et al., 2003).

Optical and Electronic Applications

  • Optical Nonlinear Properties : Its derivatives have been studied for nonlinear refractive index and optical limiting properties, suggesting applications in optical technologies (Abdullmajed et al., 2021).

Interaction with DNA

  • DNA Interaction Studies : The compound's derivatives have been studied for their interaction with DNA, indicating potential applications in drug development and molecular biology (Kurt et al., 2020).

Antibacterial Activity

  • Antihypoxic and Antimicrobial Activity : The compound's derivatives have shown antihypoxic and antimicrobial activities, highlighting its potential in medical and pharmaceutical research (Gein et al., 2015).

Ionic Liquid Synthesis

  • Synthesis of Ionic Liquids : This compound is used in synthesizing protic hydroxylic ionic liquids with different basic centers, which could be significant in materials science and chemical engineering (Shevchenko et al., 2017).

Safety and Hazards

The compound has been classified with the hazard statements H315, H318, and H335 . The precautionary statements associated with it are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given its structure, it could potentially be involved in a variety of reactions, including those involving nucleophilic substitution or condensation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3/c8-3-1-7-2-5-10-6-4-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUHPLVMRYGTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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